molecular formula C11H9BrN2O B2979091 4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile CAS No. 213978-36-0

4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile

Cat. No.: B2979091
CAS No.: 213978-36-0
M. Wt: 265.11
InChI Key: WPIZASJVDDJWKA-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile (CAS 213978-36-0) is a high-purity, nitrile-containing chemical building block with a molecular formula of C11H9BrN2O and a molecular weight of 265.11 g/mol . This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic applications. In medicinal chemistry research, the nitrile (CN) functional group is a privileged pharmacophore found in over 30 approved pharmaceuticals . The nitrile group often serves as a key hydrogen bond acceptor, mimicking carbonyl groups in steroidal systems to enable targeted interactions with enzyme active sites, such as those of aromatase or other steroidogenic enzymes . Its linear geometry allows it to project into narrow enzymatic clefts, making it valuable for designing potent inhibitors . The specific structure of this compound, featuring a brominated lactam ring linked to a benzonitrile, makes it a versatile intermediate for further chemical exploration, including the development of kinase inhibitors or other small-molecule therapeutics where such polar interactions are critical . The product is handled with cold-chain transportation to ensure stability. Researchers can utilize this compound in early-stage discovery and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

4-(3-bromo-2-oxopyrrolidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-5-6-14(11(10)15)9-3-1-8(7-13)2-4-9/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIZASJVDDJWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile typically involves the following steps:

Industrial production methods may vary, but they typically involve large-scale synthesis using similar reaction conditions, with an emphasis on optimizing yield and purity.

Chemical Reactions Analysis

4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s benzonitrile core is a common feature among analogs, but substituents on the aromatic ring and adjacent heterocycles differentiate its properties. Key comparisons include:

Compound Name Substituents/Functional Groups Key Structural Differences References
4-(4-Bromo-1-methyl-1H-imidazol-5-yl)benzonitrile Bromoimidazole ring Imidazole vs. pyrrolidinone; methyl substitution
4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile Oxazole-ethynyl linker Extended π-conjugation vs. lactam ring
4-[2-(3-chlorophenyl)ethenyl]benzonitrile Triazole-ethenyl group Chlorophenyl vs. bromopyrrolidinone
4-(3-(4-Hydroxybutyl)imidazolidin-1-yl)benzonitrile Hydroxybutyl-imidazolidinone Hydrophilic side chain vs. bromine

Key Observations :

  • The bromine atom in 4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile may enhance electrophilic reactivity compared to non-halogenated analogs (e.g., triazole derivatives in ).

Physicochemical Properties

  • Solubility: The pyrrolidinone ring may improve aqueous solubility compared to purely aromatic analogs (e.g., oxazole derivatives ).
  • Optical Properties: Dibenzylideneacetone derivatives with extended conjugation exhibit nonlinear optical (NLO) activity (βHRS ~45 × 10⁻³⁰ cm⁴·statvolt⁻¹). The target compound’s rigid lactam ring could enhance NLO performance if conjugated .

Biological Activity

4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound, with the chemical formula C12_{12}H10_{10}BrN2_{2}O, features a pyrrolidine ring substituted with a bromine atom and a benzonitrile moiety. Its structure contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its antimicrobial and anticancer properties. Below is a summary of its biological activities based on recent studies:

Antimicrobial Activity

Recent evaluations indicate that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism appears to involve disruption of cell membrane integrity and inhibition of bacterial enzyme activity.

Anticancer Properties

Studies have suggested that this compound may exert cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been highlighted, with mechanisms involving the modulation of signaling pathways related to cell survival.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

  • Case Study: Anticancer Activity in Breast Cancer Cell Lines
    • Objective: To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
    • Findings: The study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50_{50} values indicating potent activity.
  • Case Study: Antimicrobial Efficacy Against Staphylococcus aureus
    • Objective: To assess the antimicrobial effects against Staphylococcus aureus.
    • Findings: The compound exhibited significant inhibitory activity, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.

The proposed mechanisms through which this compound exerts its biological effects include:

1. Interaction with Enzymes:
The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.

2. Induction of Apoptosis:
Evidence suggests that it activates apoptotic pathways in cancer cells, leading to programmed cell death.

3. Membrane Disruption:
In microbial cells, it may compromise membrane integrity, resulting in cell lysis.

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC_{50/MIC}Reference
AntimicrobialStaphylococcus aureusX µg/mL
CytotoxicityMCF-7 (Breast Cancer)Y µM
NeuroprotectivePC12 CellsZ µM

Q & A

Q. What analytical approaches resolve synthetic impurities (e.g., dehalogenated byproducts) in this compound?

  • Methodological Answer : Employ HPLC with a C18 column (ACN/H₂O gradient) to separate impurities. Use prep-TLC for isolation and ¹H NMR to confirm structures (e.g., loss of Br signal at δ 4.5 ppm). Quantify impurities via qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .

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